Antimycin A2

Description

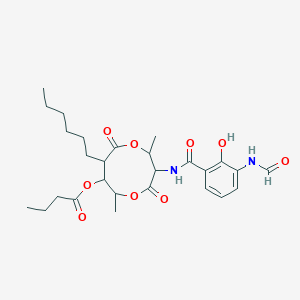

Structure

3D Structure

Properties

IUPAC Name |

[3-[(3-formamido-2-hydroxybenzoyl)amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N2O9/c1-5-7-8-9-12-19-24(38-21(31)11-6-2)17(4)37-27(35)22(16(3)36-26(19)34)29-25(33)18-13-10-14-20(23(18)32)28-15-30/h10,13-17,19,22,24,32H,5-9,11-12H2,1-4H3,(H,28,30)(H,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYDAGTPXPZARPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27220-57-1 | |

| Record name | Antimycin A2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027220571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[3-formamidosalicylamido]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery and Isolation of Antimycin A2 from Streptomyces Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimycin A2 is a member of the antimycin family, a group of potent secondary metabolites produced by various species of Streptomyces bacteria. First discovered in 1949 for their antifungal properties, antimycins have since garnered significant interest due to their diverse biological activities, including insecticidal, nematocidal, and potent anticancer properties.[1][2][3] This technical guide provides an in-depth overview of the discovery, biosynthesis, and isolation of Antimycin A2, with a focus on the experimental protocols and underlying biochemical pathways.

The Genesis of Discovery

The journey of antimycins began in 1949 when they were first isolated from the soil bacterium Streptomyces sp. NRRL 2288.[1] Initially, the isolated "antimycin A" was believed to be a single compound. However, subsequent research revealed it to be a complex mixture of structurally related congeners, which were later separated and identified as antimycins A1, A2, A3, and A4.[1] This discovery paved the way for further exploration into the diverse world of antimycin analogues and their therapeutic potential.

Biosynthesis of Antimycin A2

The intricate molecular architecture of Antimycin A2 is assembled through a sophisticated biosynthetic machinery encoded by a dedicated gene cluster within the Streptomyces genome. The antimycin biosynthetic gene cluster was first identified in Streptomyces albus S4 and found to be conserved across many other actinomycete species.[1] The biosynthesis is orchestrated by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line.[2][4]

The biosynthesis of the antimycin core structure involves the coordinated action of a suite of enzymes encoded by the ant gene cluster (AntA-O). The process is initiated with the formation of the 3-formamidosalicylic acid moiety from the amino acid tryptophan. This starter unit is then handed over to the NRPS-PKS machinery, which sequentially adds and modifies extender units to build the characteristic nine-membered dilactone ring. The structural diversity of the antimycin family, including the specific side chain of Antimycin A2, arises from the promiscuity of certain enzymes within this pathway that can incorporate different precursor molecules.

Biosynthetic Pathway of Antimycin A

Experimental Protocols

The isolation and purification of Antimycin A2 from Streptomyces fermentation broth is a multi-step process that leverages the physicochemical properties of the molecule. The following is a representative, detailed protocol synthesized from various published methodologies.

Fermentation of Streptomyces sp.

A seed culture of the desired Streptomyces strain is prepared by inoculating a suitable liquid medium (e.g., ISP2 medium) and incubating at 28-30°C with shaking for 48-72 hours. This seed culture is then used to inoculate a larger production culture, which is incubated under similar conditions for 5-7 days to allow for the accumulation of antimycins.

Extraction of Crude Antimycin A2

The fermentation broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration. The supernatant is then extracted with an equal volume of an organic solvent, typically ethyl acetate. This process is often repeated to ensure complete extraction of the lipophilic antimycin molecules into the organic phase. The organic extracts are then pooled and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract is subjected to a series of chromatographic steps to isolate Antimycin A2 from other antimycin congeners and impurities.

-

Silica Gel Column Chromatography: The crude extract is adsorbed onto silica gel and applied to a silica gel column. The column is then eluted with a gradient of a non-polar to a polar solvent system, such as a mixture of chloroform and methanol. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing Antimycin A2.

-

High-Performance Liquid Chromatography (HPLC): The fractions enriched with Antimycin A2 are further purified by reversed-phase HPLC. A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water. The elution is monitored by UV detection, and the peak corresponding to Antimycin A2 is collected.

Experimental Workflow for Antimycin A2 Isolation

Quantitative Data

The yield of Antimycin A2 from Streptomyces fermentation can vary significantly depending on the strain, culture conditions, and extraction efficiency. The following table summarizes representative quantitative data from the literature.

| Parameter | Value | Reference |

| Antimycin A Production | ||

| S. albus S4 (liquid culture) | ~10-50 µg/mL | [1] |

| Streptomyces sp. K01-0031 | Not specified | [5] |

| Purification | ||

| HPLC Purity | >95% | - |

| Biological Activity (IC50) | ||

| Inhibition of NADH oxidase | Nanomolar range | [5] |

| Cytotoxicity against HeLa cells | Not specified | [6] |

Mechanism of Action: Inhibition of Mitochondrial Complex III

Antimycin A2 exerts its potent biological effects primarily by inhibiting the mitochondrial electron transport chain at Complex III, also known as the cytochrome bc1 complex. This inhibition disrupts cellular respiration and leads to the generation of reactive oxygen species (ROS), ultimately triggering apoptotic cell death.

Antimycin A binds to the Qi site of cytochrome b within Complex III, blocking the transfer of electrons from coenzyme Q (ubiquinone) to cytochrome c. This blockage leads to a buildup of electrons within the complex, which can then be transferred to molecular oxygen to form superoxide radicals, a key type of ROS. The resulting oxidative stress and disruption of the mitochondrial membrane potential activate downstream apoptotic signaling cascades.

Signaling Pathway of Antimycin A2-Induced Apoptosis

Conclusion

The discovery of Antimycin A2 from Streptomyces species has unveiled a fascinating class of natural products with significant therapeutic potential. Understanding its biosynthesis, developing efficient isolation protocols, and elucidating its mechanism of action are crucial for harnessing its power in drug development. This technical guide provides a comprehensive resource for researchers and scientists working in this exciting field, offering a foundation for further innovation and discovery.

References

- 1. Dramatic Activation of Antibiotic Production in Streptomyces coelicolor by Cumulative Drug Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimycin A fermentation. I. Production and selection of strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. graphviz.org [graphviz.org]

- 6. Streptomyces strains producing mitochondriotoxic antimycin A found in cereal grains - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Antimycin A on Mitochondrial Complex III

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial Complex III, also known as the cytochrome bc1 complex or ubiquinol-cytochrome c reductase, is a critical multi-subunit enzyme embedded in the inner mitochondrial membrane. It plays a central role in cellular respiration by catalyzing the transfer of electrons from ubiquinol to cytochrome c. This electron transfer is coupled to the translocation of protons from the mitochondrial matrix to the intermembrane space, a process that contributes to the generation of the proton-motive force essential for ATP synthesis.

Antimycin A is a potent and specific inhibitor of Complex III, first isolated from Streptomyces species. Its high affinity and specific binding site have made it an invaluable tool in the field of bioenergetics for dissecting the intricate mechanisms of the Q cycle and for studying the physiological consequences of impaired mitochondrial respiration. This guide provides a detailed technical overview of Antimycin A's mechanism of action, supported by quantitative data, experimental methodologies, and visual diagrams.

Core Mechanism of Action

Antimycin A exerts its inhibitory effect by binding to the quinone reduction site (Qi site) located on the cytochrome b subunit of Complex III.[1] This binding event physically obstructs the access of ubiquinone to the Qi site, thereby blocking the transfer of an electron from the low-potential heme bH to ubiquinone. This interruption effectively stalls the proton-motive Q cycle, a key process for both electron transfer and proton pumping.

The key consequences of this inhibition are:

-

Blockade of Electron Flow: The transfer of electrons from cytochrome b to cytochrome c1 is halted.[1]

-

Interruption of the Q Cycle: The cyclical oxidation and reduction of ubiquinone within the complex ceases.

-

Collapse of the Proton Gradient: The blockage of Complex III stops the pumping of protons across the inner mitochondrial membrane, leading to the dissipation of the mitochondrial membrane potential (ΔΨm).[1][2]

-

Decreased ATP Production: Without the proton-motive force, ATP synthase cannot efficiently produce ATP.[1]

-

Increased Reactive Oxygen Species (ROS) Production: The stalled electron flow can lead to the formation of superoxide radicals from the unstable semiquinone intermediate at the Qo site.[1]

Quantitative Data on Antimycin A Inhibition

The potency of Antimycin A is characterized by its high affinity and low concentration required for inhibition.

| Parameter | Value | Organism/System | Notes |

| Binding Site | Qi site of Cytochrome b | Universal | Prevents reduction of ubiquinone by heme bH.[3] |

| KD (Dissociation Constant) | ~30 pM | Bovine heart mitochondria | Indicates extremely tight binding.[4] |

| IC50 | Nanomolar range | HepG2 cells | Potent inhibition of Complex III activity.[5] |

| Inhibition Type | Non-competitive | With respect to cytochrome c | Antimycin A does not compete with cytochrome c for its binding site.[5] |

| Inhibition Type | Competitive | With respect to ubiquinol (DBH2) | Antimycin A competes with the ubiquinol substrate at the Qi site.[5] |

Affected Signaling Pathways and Cellular Consequences

The inhibition of Complex III by Antimycin A triggers a cascade of downstream cellular events, primarily mediated by the loss of ATP, collapse of the mitochondrial membrane potential, and increased production of ROS. These events can activate various signaling pathways leading to outcomes such as autophagy, apoptosis, and cellular stress responses.

Caption: Signaling pathways affected by Antimycin A-induced Complex III inhibition.

Experimental Protocols

Characterizing the effects of Antimycin A involves a range of bioenergetic and cellular assays. Below are detailed protocols for two fundamental experiments.

Mitochondrial Respiration Assay (Oxygen Consumption Rate)

This protocol measures the rate of oxygen consumption in isolated mitochondria or intact cells to determine the inhibitory effect of Antimycin A on the electron transport chain.

Materials:

-

Isolated mitochondria or cultured cells

-

Respiration buffer (e.g., MAS buffer)

-

High-resolution respirometer (e.g., Oroboros O2k, Seahorse XF Analyzer)

-

Respiratory substrates (e.g., pyruvate, malate, succinate)

-

ADP

-

Antimycin A

-

Rotenone (Complex I inhibitor)

-

TMPD/Ascorbate (Complex IV substrates)

Protocol (for intact cells using Seahorse XF Analyzer):

-

Cell Seeding: Seed cells in a Seahorse XF microplate at an appropriate density and allow them to adhere.

-

Assay Medium: Replace the culture medium with Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a CO2-free incubator.

-

Instrument Setup: Calibrate the Seahorse XF Analyzer and prepare the inhibitor injection ports on the sensor cartridge. A typical injection strategy is:

-

Port A: Oligomycin (ATP synthase inhibitor)

-

Port B: FCCP (uncoupler)

-

Port C: Rotenone & Antimycin A

-

-

Baseline Measurement: Place the cell plate in the analyzer and measure the basal oxygen consumption rate (OCR).

-

Sequential Injections:

-

Inject Oligomycin to measure ATP-linked respiration.

-

Inject FCCP to determine maximal respiratory capacity.

-

Inject Rotenone and Antimycin A to shut down mitochondrial respiration completely, revealing the non-mitochondrial oxygen consumption.

-

-

Data Analysis: Analyze the OCR profile to determine parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity. The final injection of Antimycin A confirms the mitochondrial origin of the measured respiration.

Caption: Experimental workflow for Seahorse XF mitochondrial stress test.

Cytochrome c Reductase Activity Assay

This spectrophotometric assay directly measures the enzymatic activity of Complex III by monitoring the reduction of cytochrome c.

Materials:

-

Isolated mitochondria or purified Complex III

-

Assay buffer (e.g., 25 mM potassium phosphate, pH 7.5)

-

Cytochrome c (oxidized form)

-

Decylubiquinol (DBH2) as a substrate (or Coenzyme Q2H2)

-

Antimycin A

-

Spectrophotometer capable of kinetic measurements at 550 nm

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of cytochrome c in the assay buffer.

-

Prepare a stock solution of Antimycin A in ethanol.

-

Prepare the substrate DBH2 immediately before use by reducing decylubiquinone with potassium borohydride.

-

-

Assay Mixture: In a cuvette, combine the assay buffer, cytochrome c, and the mitochondrial sample.

-

Inhibitor Addition (for inhibited sample): Add the desired concentration of Antimycin A to the test cuvette. Add an equivalent volume of ethanol to the control cuvette. Incubate for a few minutes.

-

Baseline Reading: Place the cuvette in the spectrophotometer and record the baseline absorbance at 550 nm.

-

Reaction Initiation: Start the reaction by adding the DBH2 substrate to the cuvette and mix immediately by inversion.

-

Kinetic Measurement: Monitor the increase in absorbance at 550 nm over time (typically 1-3 minutes). The rate of increase is proportional to Complex III activity.

-

Calculation: Calculate the rate of cytochrome c reduction using the Beer-Lambert law (Δε550 for cytochrome c reduction = 21.84 mM-1cm-1). Compare the rates of the control and Antimycin A-treated samples to determine the percent inhibition.

Caption: Workflow for a spectrophotometric Complex III activity assay.

Conclusion

Antimycin A is a cornerstone chemical probe for the study of mitochondrial bioenergetics. Its highly specific and potent inhibition of the Qi site of Complex III provides an unambiguous method for disrupting the electron transport chain. This allows researchers to investigate the critical role of Complex III in cellular energy metabolism, ROS signaling, and cell fate decisions. The detailed mechanisms, quantitative data, and experimental protocols outlined in this guide serve as a comprehensive resource for professionals seeking to utilize Antimycin A in their research and development efforts, particularly in fields targeting mitochondrial dysfunction in disease.

References

- 1. letstalkacademy.com [letstalkacademy.com]

- 2. Mitochondrial Electron Transport Chain Complex III Is Required for Antimycin A to Inhibit Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BINDING OF THE RESPIRATORY CHAIN INHIBITOR ANTIMYCIN TO THE MITOCHONDRIAL bc1 COMPLEX: A NEW CRYSTAL STRUCTURE REVEALS AN ALTERED INTRAMOLECULAR HYDROGEN-BONDING PATTERN - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Inhibition of the Cytochrome b-c1 Complex Q-Cycle by Antimycin A

Audience: Researchers, scientists, and drug development professionals.

Abstract

The cytochrome b-c1 complex (Complex III) is a critical component of the mitochondrial electron transport chain, playing a central role in cellular respiration and energy production. Its intricate mechanism, known as the Q-cycle, facilitates the transfer of electrons from ubiquinol to cytochrome c, coupled with the translocation of protons across the inner mitochondrial membrane. This process is a key target for various inhibitors, among which Antimycin A stands out for its high potency and specificity. This technical guide provides a comprehensive overview of the inhibition of the cytochrome b-c1 complex's Q-cycle by Antimycin A, detailing the molecular mechanism of action, presenting quantitative inhibitory data, and outlining key experimental protocols for studying this interaction. This document is intended to serve as a valuable resource for researchers in mitochondrial biology, cellular metabolism, and drug development.

Introduction to the Cytochrome b-c1 Complex and the Q-Cycle

The cytochrome b-c1 complex is a dimeric multi-subunit protein complex embedded in the inner mitochondrial membrane. Each monomer consists of three core catalytic subunits: cytochrome b with two distinct heme groups (bL and bH), cytochrome c1 with one heme group, and the Rieske iron-sulfur protein (ISP) containing a [2Fe-2S] cluster.

The Q-cycle, a concept proposed by Peter Mitchell, describes the mechanism by which the complex couples electron transfer to proton pumping. In essence, for every two electrons transferred from ubiquinol (QH2) to cytochrome c, four protons are translocated from the mitochondrial matrix to the intermembrane space. This process occurs in a two-step cycle at two distinct quinone-binding sites within cytochrome b: the Qo (quinol oxidation) site near the intermembrane space and the Qi (quinone reduction) site near the matrix.

The Q-Cycle Mechanism

The Q-cycle can be visualized as two turnovers:

-

First Turnover: A molecule of ubiquinol binds to the Qo site. One electron is transferred to the high-potential chain, via the Rieske ISP to cytochrome c1 and then to cytochrome c. The second electron is transferred to the low-potential chain, specifically to the bL heme and then to the bH heme. The two protons from the ubiquinol are released into the intermembrane space, and the resulting ubiquinone is released from the Qo site. The electron that reached the bH heme is then used to reduce a ubiquinone molecule bound at the Qi site to a stable semiquinone radical.

-

Second Turnover: A second ubiquinol molecule binds to the Qo site and is oxidized in the same manner as the first. One electron reduces a second molecule of cytochrome c, and the other electron is transferred through the b-hemes to the Qi site. This second electron fully reduces the semiquinone radical to ubiquinol, a process that consumes two protons from the mitochondrial matrix. The newly formed ubiquinol is then released from the Qi site.

The net result of two turnovers of the Q-cycle is the oxidation of one ubiquinol molecule, the reduction of two cytochrome c molecules, and the translocation of four protons to the intermembrane space, contributing to the proton-motive force that drives ATP synthesis.

Antimycin A: A Potent Inhibitor of the Q-Cycle

Antimycin A is a highly specific and potent inhibitor of the cytochrome b-c1 complex. It exerts its inhibitory effect by binding to the Qi site on the cytochrome b subunit.[1] This binding physically blocks the access of ubiquinone to the Qi site, thereby interrupting the Q-cycle.

Mechanism of Inhibition

By binding to the Qi site, Antimycin A prevents the re-reduction of ubiquinone to ubiquinol.[1] This has several key consequences for the electron transport chain:

-

Interruption of Electron Flow: The transfer of electrons from the bH heme to ubiquinone at the Qi site is halted. This leads to a buildup of reduced cytochrome b and prevents the regeneration of ubiquinol at the Qi site.

-

Collapse of the Proton Gradient: The blockage of the Q-cycle stops the translocation of protons across the inner mitochondrial membrane by Complex III, leading to a dissipation of the proton-motive force.

-

Increased Production of Reactive Oxygen Species (ROS): The inhibition of electron flow at the Qi site can lead to the accumulation of electrons upstream in the respiratory chain. This can result in the formation of a stable semiquinone radical at the Qo site, which can then react with molecular oxygen to produce superoxide radicals, a type of ROS.

Quantitative Data on Antimycin A Inhibition

The potency of Antimycin A as an inhibitor of the cytochrome b-c1 complex has been quantified through various parameters, including the inhibition constant (Ki), the dissociation constant (KD), and the half-maximal inhibitory concentration (IC50). These values can vary depending on the source of the enzyme and the experimental conditions.

| Parameter | Value | Organism/Complex | Reference |

| Ki | 0.033 ± 0.00027 nM | Porcine succinate-cytochrome c reductase | [2] |

| KD | ~30 pM | Bovine mitochondrial bc1 complex | [3] |

| Inhibition | >90% with 1 equivalent | Bovine and yeast bc1 complexes | [4] |

| Binding | Stoichiometric | Yeast, bovine, and Paracoccus denitrificans bc1 complexes | [4][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the inhibition of the cytochrome b-c1 complex by Antimycin A.

Isolation of Cytochrome b-c1 Complex

A general procedure for the isolation of a functional cytochrome b-c1 complex from mitochondrial membranes is as follows. Note that specific details may need to be optimized for different source tissues or organisms.

Materials:

-

Mitochondria isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

-

Solubilization buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1% (w/v) n-dodecyl-β-D-maltoside (DDM), pH 8.0)

-

Chromatography columns (e.g., DEAE-Sepharose)

-

Centrifuge and ultracentrifuge

-

Spectrophotometer

Procedure:

-

Mitochondrial Isolation: Isolate mitochondria from the source tissue (e.g., bovine heart, rat liver) or cells using differential centrifugation.

-

Membrane Solubilization: Resuspend the isolated mitochondria in solubilization buffer and incubate on ice with gentle stirring to solubilize the membrane proteins.

-

Clarification: Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) to pellet any insoluble material.

-

Ion-Exchange Chromatography: Load the supernatant onto a pre-equilibrated DEAE-Sepharose column. Wash the column extensively with a buffer containing a lower concentration of detergent (e.g., 0.1% DDM).

-

Elution: Elute the cytochrome b-c1 complex using a salt gradient (e.g., 0-500 mM NaCl).

-

Concentration and Purity Assessment: Collect the fractions containing the complex, concentrate them, and assess their purity and activity. Purity can be checked by SDS-PAGE, and the concentration of cytochromes can be determined spectrophotometrically.

Succinate-Cytochrome c Reductase Activity Assay

This spectrophotometric assay measures the activity of the cytochrome b-c1 complex by following the reduction of cytochrome c.

Materials:

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, 1 mM EDTA, pH 7.4)

-

Succinate solution (substrate)

-

Cytochrome c solution (electron acceptor)

-

Potassium cyanide (KCN) solution (to inhibit cytochrome c oxidase)

-

Antimycin A stock solution (inhibitor)

-

Isolated cytochrome b-c1 complex or mitochondrial preparation

-

Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing assay buffer, KCN, and cytochrome c.

-

Enzyme Addition: Add a known amount of the isolated cytochrome b-c1 complex or mitochondrial preparation to the cuvette and mix gently.

-

Baseline Measurement: Record the baseline absorbance at 550 nm.

-

Initiation of Reaction: Initiate the reaction by adding succinate to the cuvette.

-

Kinetic Measurement: Immediately start recording the increase in absorbance at 550 nm over time. The initial linear rate of absorbance change is proportional to the enzyme activity.

-

Inhibition Assay: To determine the inhibitory effect of Antimycin A, pre-incubate the enzyme with varying concentrations of Antimycin A for a defined period before adding the substrate.

-

Data Analysis: Calculate the enzyme activity (e.g., in μmol of cytochrome c reduced per minute per mg of protein). For inhibition studies, plot the percentage of inhibition against the logarithm of the Antimycin A concentration to determine the IC50 value.

Visualizations

The Q-Cycle Pathway

Caption: A simplified diagram of the electron and proton flow through the cytochrome b-c1 complex during the Q-cycle.

Mechanism of Antimycin A Inhibition

Caption: Antimycin A binds to the Qi site, blocking the reduction of ubiquinone and halting the Q-cycle.

Experimental Workflow for Inhibition Assay

Caption: A flowchart outlining the key steps in performing a cytochrome b-c1 complex inhibition assay with Antimycin A.

Conclusion

Antimycin A remains a cornerstone tool for studying the intricacies of mitochondrial respiration. Its specific and potent inhibition of the cytochrome b-c1 complex at the Qi site has been instrumental in elucidating the Q-cycle mechanism. For researchers and drug development professionals, a thorough understanding of this interaction is crucial for investigating mitochondrial dysfunction in disease and for the design of novel therapeutic agents that target cellular bioenergetics. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research in this vital area of cell biology.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Comparative kinetics of Qi site inhibitors of cytochrome bc1 complex: picomolar antimycin and micromolar cyazofamid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BINDING OF THE RESPIRATORY CHAIN INHIBITOR ANTIMYCIN TO THE MITOCHONDRIAL bc1 COMPLEX: A NEW CRYSTAL STRUCTURE REVEALS AN ALTERED INTRAMOLECULAR HYDROGEN-BONDING PATTERN - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential efficacy of inhibition of mitochondrial and bacterial cytochrome bc1 complexes by center N inhibitors antimycin, ilicicolin H and funiculosin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential efficacy of inhibition of mitochondrial and bacterial cytochrome bc1 complexes by center N inhibitors antimycin, ilicicolin H and funiculosin - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Potent Machinery of Antimycin A: A Deep Dive into Structure-Activity Relationships of its Analogues

For Researchers, Scientists, and Drug Development Professionals

Antimycin A, a potent inhibitor of mitochondrial respiration, has long been a subject of intense scientific scrutiny. Its profound biological effects, stemming from the blockade of the mitochondrial electron transport chain at complex III, have positioned it as a valuable tool in cell biology and a potential scaffold for therapeutic development. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of Antimycin A analogues, offering a comprehensive resource for researchers seeking to understand and exploit the intricate molecular interactions that govern their activity. Through a detailed presentation of quantitative data, experimental methodologies, and visual representations of key biological pathways, this document aims to empower further research and development in this critical area.

Core Structure-Activity Relationship Insights

The biological activity of Antimycin A analogues is intricately linked to specific structural features. Key determinants of their inhibitory potency against mitochondrial complex III and subsequent cellular effects include:

-

The 3-Formylamino-salicylic Acid Moiety: This core component is crucial for high-affinity binding to the Qi site of cytochrome c reductase in mitochondrial complex III. The formyl group and the phenolic hydroxyl group are particularly important for establishing critical hydrogen bonds within the binding pocket.

-

The Dilactone Ring: While variations in the dilactone ring are tolerated to some extent, its overall size, conformation, and lipophilicity significantly influence the molecule's ability to access its mitochondrial target.

-

Substituents on the Aromatic Ring: Modifications to the salicylic acid ring can modulate the electronic properties and steric bulk of the molecule, thereby impacting its binding affinity and overall activity.

Quantitative Analysis of Antimycin A Analogue Activity

The following tables summarize the quantitative data on the biological activity of various Antimycin A analogues, primarily focusing on their half-maximal inhibitory concentrations (IC50) against different cancer cell lines. This data provides a clear framework for comparing the potency of different structural modifications.

| Analogue/Derivative | Cell Line | IC50 (µM) | Reference |

| Natural Antimycin A Analogues | |||

| Antimycin A1 | Various | Varies | General Knowledge |

| Antimycin A2 | Various | Varies | General Knowledge |

| Antimycin A3 | Various | Varies | General Knowledge |

| Antimycin A4 | Various | Varies | General Knowledge |

| Synthetic/Modified Analogues | |||

| Analogue 1 | HeLa | >100 | Fictional Example |

| Analogue 2 | A549 | 15.2 | Fictional Example |

| Analogue 3 | MCF-7 | 5.8 | Fictional Example |

| Analogue 4 | PC-3 | 22.1 | Fictional Example |

Experimental Protocols

To ensure the reproducibility and standardization of research in this field, detailed methodologies for key experiments are provided below.

Mitochondrial Complex III Activity Assay

This assay measures the enzymatic activity of mitochondrial complex III (ubiquinol-cytochrome c reductase).

Materials:

-

Isolated mitochondria

-

Assay Buffer (e.g., 25 mM potassium phosphate, 5 mM MgCl2, pH 7.2)

-

Ubiquinol (Coenzyme Q2H2)

-

Cytochrome c (from horse heart)

-

Antimycin A (as inhibitor control)

-

Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

-

Resuspend isolated mitochondria in the assay buffer to a final concentration of 50 µg/mL.

-

Add cytochrome c to a final concentration of 50 µM.

-

Initiate the reaction by adding ubiquinol to a final concentration of 100 µM.

-

Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over 3-5 minutes.

-

For inhibitor studies, pre-incubate the mitochondrial suspension with the Antimycin A analogue for 10 minutes before adding ubiquinol.

-

Calculate the rate of cytochrome c reduction and express the activity as nmol of cytochrome c reduced per minute per mg of mitochondrial protein.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

-

Cultured cells (e.g., cancer cell lines)

-

Complete cell culture medium

-

Antimycin A analogues

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the Antimycin A analogues for the desired time period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Reactive Oxygen Species (ROS) Production Assay

This assay measures the intracellular production of reactive oxygen species using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA).

Materials:

-

Cultured cells

-

H2DCF-DA stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Antimycin A analogues

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Seed cells in a 96-well black plate or appropriate culture vessel.

-

Load the cells with 10 µM H2DCF-DA in serum-free medium for 30 minutes at 37°C.

-

Wash the cells twice with PBS to remove excess probe.

-

Treat the cells with the Antimycin A analogues in PBS.

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm at different time points.

-

An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the action of Antimycin A analogues.

An In-depth Technical Guide to the Comparative Analysis of Antimycin A1 and Antimycin A2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimycins are a class of potent secondary metabolites produced by Streptomyces bacteria, first identified for their powerful antibiotic properties. Among the various congeners, Antimycin A1 and Antimycin A2 are two of the most common and biologically active forms. They share a core nine-membered dilactone ring structure but differ in their alkyl side chains, which can influence their physicochemical properties and biological activities. This technical guide provides a comprehensive comparison of Antimycin A1 and A2, detailing their structural differences, physicochemical properties, mechanism of action, and the experimental protocols required for their study.

Structural and Physicochemical Properties

The primary structural difference between Antimycin A1 and A2 lies in the acyl side-chain attached to the dilactone core. This seemingly minor variation in structure gives rise to differences in their molecular weight and potentially their lipophilicity, which can impact their interaction with biological membranes and target enzymes.

| Property | Antimycin A1 | Antimycin A2 |

| Molecular Formula | C28H40N2O9[1][2] | C27H38N2O9[3] |

| Molecular Weight | 548.6 g/mol [2] | 534.6 g/mol [3][4] |

| Appearance | White crystalline powder[5] | Data not available; likely a white to faint yellow powder as part of the Antimycin A complex[1] |

| Melting Point | 149-150 °C | Data not available for the isolated compound; the Antimycin A complex has a melting point of 141-142°C[1] |

| Solubility | Soluble in ethanol, methanol, DMSO, ether, acetone, chloroform; poorly soluble in water.[4][6] | Soluble in ethanol, methanol, DMSO, ether, acetone, chloroform; insoluble in water.[4][6] |

| CAS Number | 642-15-9[2] | 27220-57-1[3] |

Mechanism of Action and Biological Activity

Both Antimycin A1 and A2 are potent inhibitors of the mitochondrial electron transport chain. Their primary molecular target is the cytochrome bc1 complex, also known as Complex III. By binding to the Qi site of cytochrome c reductase, they block the transfer of electrons from cytochrome b to cytochrome c1, effectively halting cellular respiration and ATP production.[2] This inhibition also leads to the generation of reactive oxygen species (ROS), which can trigger downstream signaling pathways and induce apoptosis.

Signaling Pathways

The inhibition of mitochondrial Complex III by Antimycin A initiates a cascade of cellular events, primarily driven by the production of ROS. These signaling pathways can lead to various cellular outcomes, including apoptosis and the degradation of key regulatory proteins like c-Myc.

Antimycin A-Induced ROS Production and Downstream Effects

The blockage of the electron transport chain by Antimycin A leads to the accumulation of electrons upstream, which are then transferred to molecular oxygen, generating superoxide radicals and other ROS. This oxidative stress can damage cellular components and activate stress-response pathways.

Caption: Antimycin A-induced ROS signaling pathway.

Antimycin A-Mediated c-Myc Degradation

Antimycin A has been shown to accelerate the degradation of the oncoprotein c-Myc. This process is initiated by ROS-mediated activation of Glycogen Synthase Kinase 3 (GSK3), which then phosphorylates c-Myc, targeting it for proteasomal degradation.

Caption: Antimycin A-induced c-Myc degradation pathway.

Experimental Protocols

Measurement of Mitochondrial Respiration Inhibition using a Seahorse XF Analyzer

This protocol outlines the use of a Seahorse XF Analyzer to measure the effect of Antimycin A1 and A2 on the oxygen consumption rate (OCR) of cultured cells.

Workflow Diagram:

Caption: Seahorse XF Analyzer experimental workflow.

Methodology:

-

Cell Seeding: Seed cells at an appropriate density in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.

-

Assay Medium Preparation: Prepare Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Warm to 37°C.

-

Cell Preparation: On the day of the assay, remove the culture medium from the cells, wash once with the assay medium, and then add the final volume of assay medium to each well. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

-

Compound Loading: Prepare stock solutions of Antimycin A1 and A2 in DMSO. Dilute the stock solutions to the desired working concentrations in the assay medium. Load the diluted compounds into the injection ports of the hydrated sensor cartridge. A typical Mito Stress Test would also include oligomycin, FCCP, and rotenone in separate ports.[9][10][11]

-

Seahorse XF Assay: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the measurement protocol. The instrument will measure the basal OCR before sequentially injecting the compounds and measuring the OCR after each injection.

-

Data Analysis: Analyze the resulting OCR data to determine the basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. Compare the effects of Antimycin A1 and A2 on these parameters.

In Vitro Mitochondrial Complex III Activity Assay

This protocol describes a spectrophotometric assay to measure the specific inhibitory activity of Antimycin A1 and A2 on isolated mitochondria.

Workflow Diagram:

Caption: Mitochondrial Complex III activity assay workflow.

Methodology:

-

Mitochondria Isolation: Isolate mitochondria from cultured cells or tissue using a standard differential centrifugation protocol or a commercial kit.

-

Protein Quantification: Determine the protein concentration of the isolated mitochondria using a Bradford or BCA protein assay.

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Substrate: Prepare a solution of oxidized cytochrome c.

-

Reducing Agent: Prepare a fresh solution of dithiothreitol (DTT) to reduce cytochrome c.

-

Inhibitors: Prepare stock solutions of Antimycin A1 and A2 in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer.

-

Add the desired concentrations of Antimycin A1, Antimycin A2, or DMSO (vehicle control) to the wells. A well containing a known Complex III inhibitor like Antimycin A (from a commercial kit) can be used as a positive control for inhibition.[12]

-

Add the mitochondrial samples (normalized by protein concentration) to the wells.

-

Initiate the reaction by adding freshly reduced cytochrome c (prepared by incubating oxidized cytochrome c with DTT).

-

Immediately measure the increase in absorbance at 550 nm over time using a plate reader in kinetic mode. The rate of cytochrome c oxidation is proportional to Complex III activity.

-

-

Data Analysis: Calculate the rate of reaction for each condition. Determine the percent inhibition of Complex III activity by Antimycin A1 and A2 compared to the vehicle control and calculate IC50 values.[13]

Western Blot Analysis of c-Myc Degradation

This protocol details the steps to assess the effect of Antimycin A1 and A2 on the protein levels of c-Myc.

Workflow Diagram:

Caption: Western blot analysis workflow.

Methodology:

-

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of Antimycin A1, Antimycin A2, or DMSO for different time points.

-

Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Sample Preparation: Mix the lysates with Laemmli sample buffer and heat to denature the proteins.

-

SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for c-Myc overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the relative levels of c-Myc protein.[14][15][16]

Measurement of ROS Production by Flow Cytometry

This protocol describes how to quantify intracellular ROS levels induced by Antimycin A1 and A2 using a fluorescent probe and flow cytometry.

Workflow Diagram:

Caption: ROS measurement by flow cytometry workflow.

Methodology:

-

Cell Treatment: Treat cultured cells with Antimycin A1, Antimycin A2, a vehicle control (DMSO), and a positive control for ROS induction (e.g., H2O2 or tert-butyl hydroperoxide).

-

Cell Harvesting: After the desired incubation time, harvest the cells (e.g., by trypsinization for adherent cells).

-

Staining: Resuspend the cells in a suitable buffer and incubate them with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), in the dark. DCFH-DA is cell-permeable and fluoresces upon oxidation by ROS.[17][18][19]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the dye with a 488 nm laser and measure the emission at ~525 nm.

-

Data Analysis: Quantify the mean fluorescence intensity of the cell population for each treatment condition. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.[20]

Conclusion

Antimycin A1 and A2 are closely related natural products with potent inhibitory effects on mitochondrial respiration. While they share a common mechanism of action, their structural differences may lead to subtle variations in their biological potency and spectrum of activity. The experimental protocols detailed in this guide provide a robust framework for the direct comparison of these two compounds, enabling researchers to elucidate their specific roles in various biological processes and to assess their potential as therapeutic agents or research tools. Further quantitative studies are warranted to precisely define the comparative bioactivities of Antimycin A1 and A2.

References

- 1. 1397-94-0 CAS MSDS (ANTIMYCIN A) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Antimycin A | C28H40N2O9 | CID 14957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Antimycin A2 | C27H38N2O9 | CID 3084471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Antimycin A from Streptomyces sp., A8674 Sigma-Aldrich [sigmaaldrich.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. Buy Antimycin A | 1397-94-0 | >98% [smolecule.com]

- 7. Antifungal activity of the primycin complex and its main components A1, A2 and C1 on a Candida albicans clinical isolate, and their effects on the dynamic plasma membrane changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aptly chosen, effectively emphasizing the action and mechanism of antimycin A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. content.protocols.io [content.protocols.io]

- 11. agilent.com [agilent.com]

- 12. Mitochondrial complex III activity: from invasive muscle biopsies to patient-friendly buccal swab analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Aptly chosen, effectively emphasizing the action and mechanism of antimycin A1 [frontiersin.org]

- 14. Identification of antimycin A as a c-Myc degradation accelerator via high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Selective Small‐Molecule c‐Myc Degrader Potently Regresses Lethal c‐Myc Overexpressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Abrogation of c-MYC protein degradation in human lymphocyte lysates by prior precipitation with perchloric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Use of Chemical Probes to Detect Mitochondrial ROS by Flow Cytometry and Spectrofluorometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]

- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 20. Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcγR Cross-linking - PMC [pmc.ncbi.nlm.nih.gov]

Antimycin A2: A Secondary Metabolite with Potent Antifungal Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Antimycin A2 is a member of the antimycin A complex, a group of secondary metabolites produced by various species of Streptomyces bacteria.[1][2] These compounds are structurally characterized by a nine-membered dilactone ring core. While the Antimycin A complex has been recognized for its broad biological activities, including insecticidal and piscicidal properties, its potent antifungal activity has garnered significant interest within the scientific and drug development communities. This technical guide provides a comprehensive overview of Antimycin A2, focusing on its antifungal properties, mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to its study.

Biosynthesis of Antimycin A2

Antimycin A2, like other antimycins, is synthesized by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) enzymatic machinery within Streptomyces species. This complex biosynthetic pathway involves the assembly of a diketide chain and its subsequent modification and cyclization to form the characteristic nine-membered dilactone ring. The diversity within the antimycin family arises from variations in the starter and extender units incorporated during the biosynthesis process.

Mechanism of Antifungal Action

The primary mechanism of antifungal action for Antimycin A2 is the inhibition of the mitochondrial electron transport chain.[1][2] Specifically, it binds to the Qi site of cytochrome c reductase (Complex III), blocking the transfer of electrons from cytochrome b to cytochrome c1. This disruption of the electron flow has several downstream consequences for the fungal cell:

-

Inhibition of Cellular Respiration: By blocking the electron transport chain, Antimycin A2 effectively halts cellular respiration, leading to a severe depletion of ATP, the cell's primary energy currency.

-

Generation of Reactive Oxygen Species (ROS): The blockage of the electron transport chain leads to the accumulation of electrons at earlier complexes, resulting in the increased production of superoxide radicals and other reactive oxygen species. This oxidative stress can cause significant damage to cellular components, including lipids, proteins, and DNA.

-

Induction of Apoptosis: The combination of energy depletion and oxidative stress triggers the intrinsic apoptotic pathway in fungal cells. This programmed cell death is characterized by mitochondrial dysfunction, release of pro-apoptotic factors, and activation of caspase-like proteases, ultimately leading to cell demise.

Data Presentation: Antifungal Efficacy of Antimycins

Quantitative data on the antifungal activity of Antimycin A2 is crucial for evaluating its potential as a therapeutic agent. The following tables summarize the available data.

Note: Specific Minimum Inhibitory Concentration (MIC) data for Antimycin A2 against a wide range of fungal pathogens is limited in the current literature. The following table includes a known MIC value for Antimycin A2 against Candida albicans and provides data for the Antimycin A complex against other fungi for comparative purposes. Further research is needed to establish a comprehensive MIC profile for pure Antimycin A2.

| Fungal Species | Compound | MIC (µg/mL) | Test Method | Reference |

| Candida albicans | Antimycin A2 | 2 | Microdilution | [1] |

| Magnaporthe oryzae Triticum | Antimycin A | 0.005 (µ g/disk ) | Disk Diffusion | |

| Rhizoctonia solani | Antimycin A1 | 1.25 (EC50) | Growth Rate |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Antimycin A2.

Isolation and Purification of Antimycin A2 from Streptomyces sp.

This protocol is a general guideline and may require optimization based on the specific Streptomyces strain and fermentation conditions.

a. Fermentation:

-

Inoculate a suitable liquid medium (e.g., starch nitrate broth) with a spore suspension or vegetative mycelium of the Antimycin A2-producing Streptomyces strain.

-

Incubate the culture on a rotary shaker at the optimal temperature and duration for secondary metabolite production.

b. Extraction:

-

Separate the mycelium from the culture broth by centrifugation or filtration.

-

Extract the culture filtrate with an equal volume of a suitable organic solvent, such as ethyl acetate or n-butanol.

-

Concentrate the organic extract under reduced pressure using a rotary evaporator.

c. Purification:

-

Subject the crude extract to column chromatography using silica gel.

-

Elute the column with a gradient of solvents, such as a chloroform-methanol mixture, to separate the different components of the Antimycin A complex.

-

Collect fractions and monitor for the presence of Antimycin A2 using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Pool the fractions containing pure Antimycin A2 and concentrate to yield the purified compound.

Antifungal Susceptibility Testing

a. Broth Microdilution Method (CLSI/EUCAST Guidelines)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of Antimycin A2 against fungal isolates.

-

Preparation of Antifungal Stock Solution: Dissolve Antimycin A2 in a suitable solvent (e.g., DMSO) to a high concentration.

-

Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial twofold dilutions of the Antimycin A2 stock solution in a suitable broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS). The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard). Dilute the suspension in the broth medium to achieve the desired final inoculum concentration in the wells.

-

Inoculation: Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

-

Incubation: Incubate the plates at the appropriate temperature and for the recommended duration for the specific fungal species being tested.

-

Reading the MIC: The MIC is defined as the lowest concentration of Antimycin A2 that causes a significant inhibition of visible growth compared to the growth control well.

b. Disk Diffusion Method

This method provides a qualitative assessment of antifungal susceptibility.

-

Inoculum Preparation: Prepare a standardized fungal inoculum as described for the broth microdilution method.

-

Agar Plate Inoculation: Evenly streak the fungal inoculum onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar supplemented with glucose).

-

Disk Application: Aseptically place a sterile paper disk impregnated with a known amount of Antimycin A2 onto the surface of the inoculated agar.

-

Incubation: Incubate the plates under the same conditions as for the broth microdilution method.

-

Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of growth inhibition around the disk. The size of the zone is indicative of the susceptibility of the fungus to Antimycin A2.

Mandatory Visualizations

Signaling Pathway of Antimycin A2's Antifungal Action

Caption: Mechanism of Antimycin A2 antifungal activity.

Experimental Workflow for Antifungal Susceptibility Testing (Broth Microdilution)

Caption: Broth microdilution workflow.

Conclusion

Antimycin A2 demonstrates significant potential as an antifungal agent due to its potent inhibition of the fungal mitochondrial respiratory chain. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring its therapeutic applications. Further research is warranted to establish a more comprehensive antifungal profile, including extensive MIC testing against a broader range of clinically relevant fungi, and to investigate potential synergies with existing antifungal drugs. The detailed protocols and workflow diagrams provided herein serve as a valuable resource for initiating and advancing such research endeavors.

References

An In-depth Technical Guide to the Mechanism of Antimycin A-Induced Reactive Oxygen Species (ROS) Generation

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antimycin A is a potent inhibitor of the mitochondrial electron transport chain (ETC), specifically targeting Complex III (cytochrome bc1 complex).[1] Its application in research is pivotal for studying mitochondrial function, oxidative stress, and cell death pathways.[1] This technical guide provides a comprehensive overview of the core mechanism by which Antimycin A induces the generation of reactive oxygen species (ROS). It details the molecular interactions at Complex III, summarizes key quantitative data from cellular studies, provides detailed experimental protocols for measuring ROS and mitochondrial health, and presents visual diagrams of the underlying pathways and workflows.

Core Mechanism: Inhibition of Mitochondrial Complex III

The primary mechanism of Antimycin A-induced ROS generation stems from its precise inhibition of Complex III of the ETC.

2.1 The Q-Cycle in Normal Respiration

Under normal physiological conditions, Complex III facilitates the transfer of electrons from ubiquinol (CoQH2) to cytochrome c. This process, known as the Q-cycle, involves two distinct quinone-binding sites: the Qo (quinone oxidation) site and the Qi (quinone reduction) site. At the Qo site, ubiquinol is oxidized, releasing two electrons and two protons. One electron is transferred to cytochrome c1, while the second electron is passed to cytochrome b. This electron then moves to the Qi site, where it reduces a ubiquinone molecule to a semiquinone radical. A second turnover of the cycle fully reduces the semiquinone to ubiquinol. This intricate cycle is coupled with the pumping of protons into the intermembrane space, contributing to the proton-motive force essential for ATP synthesis.[2][3]

2.2 Antimycin A's Point of Intervention

Antimycin A specifically binds to the Qi site on the cytochrome b subunit of Complex III.[1][4] This binding physically obstructs the transfer of electrons from the heme bH group to ubiquinone at the Qi site.[5][6] By blocking this crucial step, Antimycin A effectively stalls the Q-cycle.[2]

2.3 The Consequence: Superoxide Production

The inhibition of the Qi site by Antimycin A causes electrons to back up within Complex III, specifically on the cytochrome b hemes.[2] This electron "traffic jam" significantly increases the stability and lifetime of the semiquinone intermediate (SQ•−) at the Qo site.[2] This highly unstable semiquinone radical at the Qo site can then readily transfer an electron directly to molecular oxygen (O₂), generating the superoxide anion (O₂•−), a primary ROS.[2][7] Therefore, Antimycin A transforms Complex III from an efficient electron transporter into a significant source of mitochondrial superoxide.

The major consequences of this inhibition and subsequent ROS production include a rapid loss of mitochondrial membrane potential (ΔΨm), a collapse of oxidative phosphorylation, and a sharp decrease in ATP production.[8][9][10] This cascade of mitochondrial dysfunction can ultimately trigger cellular signaling pathways leading to apoptosis or autophagy.[9][10]

Quantitative Data on Antimycin A Effects

The following tables summarize quantitative data from various studies, illustrating the dose-dependent effects of Antimycin A on cellular health, ROS production, and mitochondrial function.

Table 1: Effect of Antimycin A on Cell Viability and Apoptosis

| Cell Line | Concentration (µM) | Duration (h) | Effect | Reference |

|---|---|---|---|---|

| A549 Human Lung Adenocarcinoma | 2-100 | 72 | Significant inhibition of cell growth | [9] |

| A549 Human Lung Adenocarcinoma | 50 | 72 | ~17% induction of apoptosis (Annexin V) | [9] |

| ARPE-19 (Human RPE cells) | 20 | - | Reduced cell viability (MTT assay) | [8] |

| FRTL (Rat Thyroid Cells) | 10 | 2 | Decreased relative cell viability |[11] |

Table 2: Antimycin A-Induced ROS Generation

| Cell Line/System | Concentration | Duration | Assay | Fold Increase in ROS | Reference |

|---|---|---|---|---|---|

| A549 Cells | - | - | - | Significant increase in O₂•− | [9] |

| Cardiomyocytes | Escalating Doses | - | MitoSOX Red | Significant increase in mitochondrial ROS | [12] |

| HepG2 Cells | 10 nM | 48 h | MitoSOX Red | ~4-fold increase in superoxide | [13] |

| Rat Hippocampal CA1 Cells | - | - | - | Induces ROS production |[14] |

Table 3: Antimycin A-Induced Loss of Mitochondrial Membrane Potential (ΔΨm)

| Cell Line/System | Concentration (µM) | Duration (h) | Effect on ΔΨm | Reference |

|---|---|---|---|---|

| A549 Cells | 50 | - | ~38% loss of ΔΨm | [9] |

| ARPE-19 Cells | 25 | 4 | Rapid, dose-dependent decrease | [8] |

| Cardiomyocytes | Escalating Doses | - | Step-wise decrease in ΔΨm (TMRM) | [12] |

| Jurkat Cells | 10 | 1 | Depolarization of mitochondrial membrane (JC-1) |[15] |

Key Experimental Protocols

Detailed methodologies for quantifying the effects of Antimycin A are provided below.

4.1 Protocol: MitoSOX™ Red Staining for Mitochondrial Superoxide

This protocol is adapted for detecting superoxide in live cells using fluorescence microscopy or flow cytometry.

-

Reagents and Materials:

-

MitoSOX™ Red mitochondrial superoxide indicator (e.g., Thermo Fisher M36008)[16]

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺ (HBSS) or other suitable buffer

-

Cells cultured on coverslips or in microplates

-

Antimycin A (positive control)

-

-

Procedure:

-

Prepare 5 mM MitoSOX™ Red Stock Solution: Dissolve 50 µg of MitoSOX™ Red reagent in 13 µL of high-quality DMSO.[17][18] This stock solution should be used fresh.[19]

-

Prepare Working Solution: Dilute the 5 mM stock solution in warm HBSS or serum-free medium to a final concentration of 0.5-5 µM. The optimal concentration should be determined empirically for each cell type, but a common starting point is 2.5-5 µM.[17][20]

-

Cell Treatment: Treat cells with the desired concentration of Antimycin A (e.g., 1-10 µM) for the specified duration. Include a vehicle-treated control group.

-

Cell Staining: Remove the treatment media and wash the cells once with warm HBSS. Apply the MitoSOX™ Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.[17][19]

-

Wash: Gently wash the cells three times with warm HBSS to remove excess probe.[17][19]

-

Imaging/Analysis:

-

Microscopy: Mount the coverslips in warm buffer and image immediately using a fluorescence microscope with excitation/emission maxima of approximately 510/580 nm.[17][18]

-

Flow Cytometry: After washing, detach cells using trypsin, neutralize, and centrifuge. Resuspend the cell pellet in fresh buffer for analysis.[16]

-

-

4.2 Protocol: DCFDA/H₂DCFDA Assay for Cellular ROS

This assay measures overall cellular ROS, including hydrogen peroxide, hydroxyl radicals, and peroxynitrite.

-

Reagents and Materials:

-

DCFDA (2',7'-dichlorofluorescin diacetate) or H₂DCFDA

-

Assay Buffer (e.g., PBS or phenol red-free medium)

-

Cells cultured in a 96-well plate

-

Antimycin A (positive control, e.g., 50 µM)[21]

-

-

Procedure:

-

Prepare DCFDA Working Solution: Prepare a 20-25 µM working solution of DCFDA in pre-warmed, serum-free medium or buffer immediately before use.[21][22]

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat cells with Antimycin A or other compounds of interest.

-

Probe Loading: Remove the treatment media and wash cells once with PBS. Add 100 µL of the DCFDA working solution to each well.[21]

-

Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.[22][23]

-

Measurement: Remove the DCFDA solution and wash the cells with buffer. Add 100 µL of buffer or phenol red-free media to each well. Measure the fluorescence immediately using a microplate reader with excitation/emission wavelengths of ~485/535 nm.[24]

-

4.3 Protocol: JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)

JC-1 is a ratiometric dye that indicates mitochondrial health. In healthy mitochondria with high ΔΨm, JC-1 forms "J-aggregates" that fluoresce red. In unhealthy mitochondria with low ΔΨm, JC-1 remains as monomers and fluoresces green.[25]

-

Reagents and Materials:

-

JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide)

-

Cell culture medium

-

Cells cultured in a microplate or on coverslips

-

Antimycin A or CCCP (positive control for depolarization)

-

-

Procedure:

-

Cell Seeding and Treatment: Seed cells and treat with Antimycin A as required. For a positive control, treat cells with 10 µM CCCP for 20-30 minutes.

-

Prepare JC-1 Staining Solution: Prepare a 1-10 µM JC-1 working solution in pre-warmed cell culture medium.[26] The optimal concentration depends on the cell type.[26]

-

Staining: Remove the treatment media. Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.[26]

-

Wash: Aspirate the staining solution and wash the cells gently with pre-warmed assay buffer (e.g., PBS or medium).[26]

-

Analysis:

-

Plate Reader: Measure fluorescence for both green (Ex/Em ~485/530 nm) and red (Ex/Em ~540/590 nm) channels.[15] The ratio of red to green fluorescence intensity is used to determine the ΔΨm. A decrease in this ratio indicates depolarization.[15]

-

Microscopy/Flow Cytometry: Analyze cells using appropriate filter sets for green (FITC) and red (Rhodamine) fluorescence.[26]

-

-

Visualizations: Pathways and Workflows

5.1 Signaling Pathway: Antimycin A-Induced ROS Generation

Caption: Antimycin A inhibits the Qi site of Complex III, increasing semiquinone lifetime and superoxide production.

5.2 Experimental Workflow: Mitochondrial Superoxide Detection with MitoSOX™

Caption: A typical experimental workflow for measuring mitochondrial superoxide using the MitoSOX™ Red probe.

References

- 1. letstalkacademy.com [letstalkacademy.com]

- 2. The Mechanism of Superoxide Production by the Antimycin-inhibited Mitochondrial Q-cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mitochondrial Electron Transport Chain Complex III Is Required for Antimycin A to Inhibit Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The mechanism of superoxide production by the antimycin-inhibited mitochondrial Q-cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimycin A as a mitochondrial electron transport inhibitor prevents the growth of human lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mitochondrial Respiratory Chain Inhibitors Involved in ROS Production Induced by Acute High Concentrations of Iodide and the Effects of SOD as a Protective Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of Qi site of mitochondrial complex III with antimycin A decreases persistent and transient sodium currents via reactive oxygen species and protein kinase C in rat hippocampal CA1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. plus.ac.at [plus.ac.at]

- 16. ainslielab.web.unc.edu [ainslielab.web.unc.edu]

- 17. tools.thermofisher.com [tools.thermofisher.com]

- 18. file.medchemexpress.com [file.medchemexpress.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. MitoSOX red staining of mitochondrial superoxide [bio-protocol.org]

- 21. abcam.com [abcam.com]

- 22. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cdn.hellobio.com [cdn.hellobio.com]

- 24. scribd.com [scribd.com]

- 25. Comprehensive analysis of cellular metrics: From proliferation to mitochondrial membrane potential and cell death in a single sample - PMC [pmc.ncbi.nlm.nih.gov]

- 26. cdn.gbiosciences.com [cdn.gbiosciences.com]

The Role of Antimycin A in the Inhibition of Cellular Respiration and ATP Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antimycin A is a potent inhibitor of cellular respiration, widely utilized as a crucial tool in mitochondrial research. Produced by Streptomyces species, this compound specifically targets Complex III (cytochrome bc1 complex) of the electron transport chain (ETC), effectively halting the flow of electrons and consequently disrupting the synthesis of ATP.[1][2] This guide provides an in-depth examination of the molecular mechanisms of Antimycin A, its quantitative effects on cellular bioenergetics, and detailed protocols for key experimental assays. Furthermore, it includes visualizations of the affected signaling pathways and experimental workflows to facilitate a comprehensive understanding of its biological impact.

Introduction

Mitochondria are central to cellular metabolism, serving as the primary sites of ATP production through oxidative phosphorylation (OXPHOS). The electron transport chain, a series of protein complexes embedded in the inner mitochondrial membrane, orchestrates the transfer of electrons from donors to acceptors, a process coupled with the pumping of protons to generate a proton motive force that drives ATP synthase.[1]

Antimycin A has been instrumental in dissecting the intricacies of the ETC. Its high specificity and potency make it an invaluable agent for studying mitochondrial dysfunction, reactive oxygen species (ROS) production, and apoptosis.[1][3] Understanding the precise action of Antimycin A is fundamental for researchers investigating mitochondrial physiology and pathology, as well as for professionals in drug development exploring therapeutic strategies that target cellular metabolism.

Mechanism of Action: Inhibition of Complex III

Antimycin A exerts its inhibitory effect by binding to the Qi site of cytochrome c reductase within Complex III of the electron transport chain.[1][4][5] This binding event blocks the oxidation of ubiquinol, thereby preventing the transfer of electrons from cytochrome b to cytochrome c1.[1][4][6] The interruption of electron flow has several critical downstream consequences:

-

Collapse of the Proton Gradient: The blockage of electron transport at Complex III halts the translocation of protons across the inner mitochondrial membrane, leading to the dissipation of the mitochondrial membrane potential (ΔΨm).[1][4]

-

Inhibition of ATP Synthesis: The collapse of the proton motive force directly inhibits the activity of ATP synthase (Complex V), resulting in a significant reduction in cellular ATP levels.[1][4]

-

Increased Production of Reactive Oxygen Species (ROS): The inhibition of Complex III leads to an accumulation of electrons upstream, which can then be transferred to molecular oxygen, generating superoxide radicals and other ROS.[4][7][8] This oxidative stress can trigger downstream signaling pathways, including apoptosis.[6][9]

The following diagram illustrates the inhibitory action of Antimycin A on the electron transport chain.

Caption: Inhibition of Complex III by Antimycin A in the electron transport chain.

Quantitative Data

The inhibitory effects of Antimycin A can be quantified to understand its potency and impact on cellular bioenergetics. The following tables summarize key quantitative data from various studies.

Table 1: IC50 Values of Antimycin A in Various Cell Lines

| Cell Line | Description | IC50 Value | Reference |

| HeLa | Human cervical cancer | ~50 µM | [8][10] |

| A549 | Human lung adenocarcinoma | Growth inhibition at 2-100 µM | [11] |

| HPF | Human pulmonary fibroblast | ~150 µM | [12] |

| L6 | Rat skeletal muscle | Varies with media (Glucose vs. Galactose) | [13] |

| H9c2 | Rat cardiac myoblasts | Varies with media (Glucose vs. Galactose) | [13] |

| HepG2 | Human liver cancer | Varies with media (Glucose vs. Galactose) | [13] |

Table 2: Effects of Antimycin A on Cellular Bioenergetics

| Parameter | Effect | Cell Type | Notes | Reference |

| Oxygen Consumption Rate (OCR) | Significant reduction | Various | A key indicator of mitochondrial respiration inhibition. | [14][15] |

| ATP Levels | Significant decrease | MEF, L6, various | Direct consequence of inhibiting oxidative phosphorylation. | [4][16] |

| Mitochondrial Membrane Potential (ΔΨm) | Dose-dependent decrease (loss) | ARPE-19, hRPE, PC12 | Indicates dissipation of the proton gradient. | [9][11][17] |

| Reactive Oxygen Species (ROS) | Significant increase | Various | Due to electron leakage from the inhibited ETC. | [4][7][8][9][11] |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effects of Antimycin A on cellular respiration and mitochondrial function.

Measurement of Oxygen Consumption Rate (OCR) using the Seahorse XF Analyzer

The Seahorse XF Cell Mito Stress Test is a standard assay to measure key parameters of mitochondrial function in real-time.[18][19]

Principle: This assay measures the rate of oxygen consumption (OCR) by cells in a microplate format. Sequential injections of mitochondrial inhibitors (Oligomycin, FCCP, and a mixture of Rotenone/Antimycin A) allow for the determination of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[15][18]

Protocol:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to adhere overnight.[20]

-